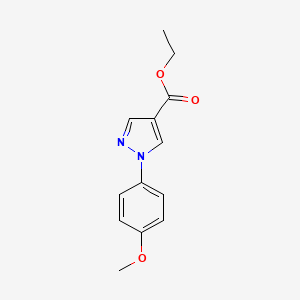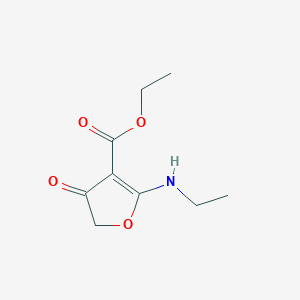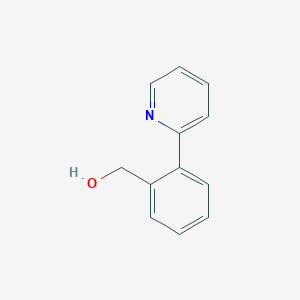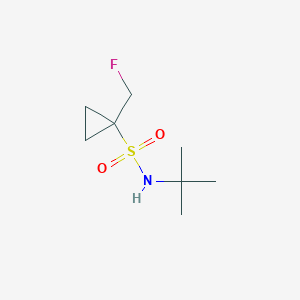
11-acetamidoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(acetylamino)-, typically involves the following steps:
Starting Material: The process begins with undecanoic acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale amidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-acetamidoundecanoic acid, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions where the acetylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
11-acetamidoundecanoic acid, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of undecanoic acid, 11-(acetylamino)-, involves its interaction with biological membranes and enzymes. It can disrupt cell wall and membrane integrity, leading to cell death in microorganisms. The compound may also interfere with metabolic pathways by inhibiting key enzymes .
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: A saturated fatty acid with antifungal properties.
11-Aminoundecanoic acid: A precursor to Nylon-11, used in polymer production.
11-Bromoundecanoic acid: Used in organic synthesis as an intermediate.
Uniqueness
11-acetamidoundecanoic acid, is unique due to its specific acetylamino functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
106738-27-6 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
11-acetamidoundecanoic acid |
InChI |
InChI=1S/C13H25NO3/c1-12(15)14-11-9-7-5-3-2-4-6-8-10-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
JSPMXQSAQOIHJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















